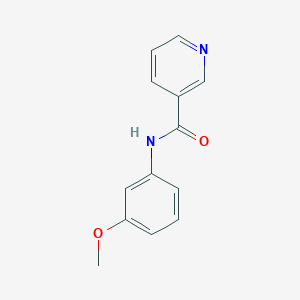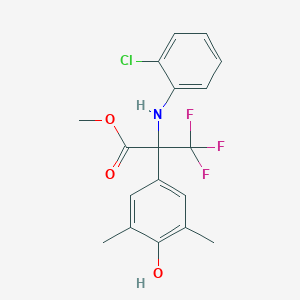
(Z)-N-(3-(4-クロロフェニル)-4-メチルチアゾール-2(3H)-イリデン)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide, also known as CMH-1, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound, n-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown promising pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
実験室実験の利点と制限
One of the main advantages of using (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide in lab experiments is its specificity for the proteasome. This allows researchers to study the effects of proteasome inhibition on various cellular processes. However, one of the limitations of using (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide. One area of research is the development of more potent and selective proteasome inhibitors. Another area of research is the study of the effects of (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide on the immune system and its potential use in immunotherapy. Additionally, the use of (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide in combination with other anti-cancer agents is an area of active research.
Conclusion
In conclusion, (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a small molecule inhibitor that has shown promising results in scientific research applications. Its mechanism of action involves the inhibition of the proteasome, leading to the induction of apoptosis in cancer cells. (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide has several biochemical and physiological effects and has been shown to have anti-cancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide.
合成法
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide can be synthesized using various methods, including the Suzuki coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is the Suzuki coupling reaction, which involves the reaction of 4-chlorophenylboronic acid and 4-methylthiazol-2-amine with 4-fluorobenzaldehyde in the presence of a palladium catalyst.
科学的研究の応用
医薬品用途
ベンザミド誘導体は、当該化合物のように、様々な治療薬に構造的に存在するため、医薬品業界において不可欠です。 これらの化合物は、癌、高コレステロール血症、小児の多動症など、幅広い疾患の治療に使用される薬剤によく見られます . この化合物は、薬物分子の最大65%に存在するアミド基の合成における役割から、創薬および開発において重要な役割を果たしています .
特性
IUPAC Name |
N-[3-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-12-11-22-17(19-16(21)13-5-3-2-4-6-13)20(12)15-9-7-14(18)8-10-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSKTHINUJHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(5-bromo-8-quinolinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377667.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B377668.png)
![Methyl(diphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonium](/img/structure/B377669.png)

![3-amino-2-(4-bromobenzoyl)-4-(4-methoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B377671.png)
![N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B377672.png)
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B377673.png)




![S-(4-{4-[(3,5-ditert-butylbenzoyl)sulfanyl]phenoxy}phenyl) 3,5-ditert-butylbenzenecarbothioate](/img/structure/B377686.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]benzenesulfonamide](/img/structure/B377687.png)